Cas no 1554327-05-7 (3-[(4-Ethylpiperazin-1-yl)methyl]azepane)
![3-[(4-Ethylpiperazin-1-yl)methyl]azepane structure](https://www.kuujia.com/scimg/cas/1554327-05-7x500.png)
3-[(4-Ethylpiperazin-1-yl)methyl]azepane Chemical and Physical Properties
Names and Identifiers
-
- 3-[(4-Ethyl-1-piperazinyl)methyl]hexahydro-1H-azepine
- 3-[(4-ethylpiperazin-1-yl)methyl]azepane
- EN300-692643
- 1554327-05-7
- 3-[(4-Ethylpiperazin-1-yl)methyl]azepane
-
- Inchi: 1S/C13H27N3/c1-2-15-7-9-16(10-8-15)12-13-5-3-4-6-14-11-13/h13-14H,2-12H2,1H3
- InChI Key: MOOZDTMQPIICQG-UHFFFAOYSA-N
- SMILES: N1(CCN(CC)CC1)CC1CNCCCC1
Computed Properties
- Exact Mass: 225.220497874g/mol
- Monoisotopic Mass: 225.220497874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 1.1
Experimental Properties
- Density: 0.939±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 303.0±10.0 °C(Predicted)
- pka: 11.13±0.40(Predicted)
3-[(4-Ethylpiperazin-1-yl)methyl]azepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692643-5.0g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-692643-10.0g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-692643-1.0g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-692643-0.1g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-692643-0.5g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-692643-0.25g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-692643-0.05g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-692643-2.5g |
3-[(4-ethylpiperazin-1-yl)methyl]azepane |
1554327-05-7 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 |
3-[(4-Ethylpiperazin-1-yl)methyl]azepane Related Literature
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on 3-[(4-Ethylpiperazin-1-yl)methyl]azepane
Comprehensive Overview of 3-[(4-Ethylpiperazin-1-yl)methyl]azepane (CAS No. 1554327-05-7)
3-[(4-Ethylpiperazin-1-yl)methyl]azepane, identified by its CAS number 1554327-05-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a unique structural framework combining an azepane ring with a 4-ethylpiperazine moiety, making it a subject of interest for drug discovery and medicinal chemistry applications. Its molecular complexity and potential bioactivity align with current trends in targeting central nervous system (CNS) disorders and GPCR modulation, which are hot topics in 2024's research landscape.
The compound's nomenclature, 3-[(4-Ethylpiperazin-1-yl)methyl]azepane, reflects its precise chemical architecture. Researchers often explore derivatives of such aza-heterocycles due to their versatility in interacting with biological targets. Recent literature highlights the growing demand for piperazine-azepane hybrids as scaffolds for neurotherapeutic agents, addressing conditions like anxiety and cognitive impairments. This aligns with frequent search queries such as "new CNS drug candidates 2024" or "piperazine derivatives in medicine," underscoring its relevance.
From a synthetic chemistry perspective, CAS 1554327-05-7 exemplifies advancements in N-alkylation techniques and ring-forming reactions. Its synthesis typically involves multi-step protocols, including reductive amination and nucleophilic substitution, topics frequently discussed in organic chemistry forums. The compound's logP and hydrogen bonding capacity suggest favorable pharmacokinetic properties, a key focus area for AI-driven drug design platforms like AlphaFold or molecular docking simulations.
Industrial applications of 3-[(4-Ethylpiperazin-1-yl)methyl]azepane extend to catalysis and material science, where its nitrogen-rich structure serves as a ligand or building block. Notably, its ethylpiperazine segment enhances solubility—a critical parameter for formulations, as evidenced by trending searches for "improving drug solubility 2024." Regulatory databases classify it as a non-hazardous research chemical, ensuring compliance with global safety standards.
Emerging studies investigate this compound's role in allosteric modulation, particularly for dopamine and serotonin receptors. Such investigations respond to popular queries about "next-gen psychiatric medications." Analytical characterization via LC-MS and NMR confirms its high purity (>98%), meeting stringent requirements for preclinical trials. Storage recommendations typically suggest inert atmospheres at -20°C to preserve stability.
In conclusion, 1554327-05-7 represents a promising candidate bridging medicinal chemistry and pharmacology. Its dual-ring system offers structural novelty for patent applications, while its physicochemical profile supports BBB permeability—a recurring theme in neuroscience research. As the pharmaceutical industry prioritizes precision medicine, compounds like 3-[(4-Ethylpiperazin-1-yl)methyl]azepane will likely remain at the forefront of innovative therapeutic development.
1554327-05-7 (3-[(4-Ethylpiperazin-1-yl)methyl]azepane) Related Products
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)


